BenchChemオンラインストアへようこそ!

5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

PLK1 inhibition Kinase regulatory domain binding Triazole thione SAR

5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 917749-96-3; MF: C19H21N5O2S2; MW: 415.5 g/mol) is a heterocyclic compound belonging to the class of 1,2,4-triazole-3-thiones. It is characterized by a central 1,2,4-triazole core bearing a free thiol (thione) group at position 3, a phenyl substituent at N-4, and a 5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl) moiety.

Molecular Formula C19H21N5O2S2
Molecular Weight 415.5 g/mol
Cat. No. B11764241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC19H21N5O2S2
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4
InChIInChI=1S/C19H21N5O2S2/c1-22-11-13-23(14-12-22)28(25,26)17-9-7-15(8-10-17)18-20-21-19(27)24(18)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,27)
InChIKeyKUBKKEVVQVYLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 917749-96-3): Core Structural Identity and Pharmacophore Features


5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 917749-96-3; MF: C19H21N5O2S2; MW: 415.5 g/mol) is a heterocyclic compound belonging to the class of 1,2,4-triazole-3-thiones . It is characterized by a central 1,2,4-triazole core bearing a free thiol (thione) group at position 3, a phenyl substituent at N-4, and a 5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl) moiety. The compound falls within the patent-protected series of substituted phenyl sulfonyl phenyl triazole thiones assigned to Neuropore Therapies, Inc., which are claimed for use in treating neurodegenerative disorders and conditions associated with protein pathology . The combination of a polar methylpiperazine sulfonamide motif, a lipophilic 4-phenyl group, and a nucleophilic thiol/thione group endows this compound with a distinctive physicochemical profile relative to its 4-alkyl or 4-benzyl congeners.

Why In-Class 1,2,4-Triazole-3-thiones Cannot Substitute for CAS 917749-96-3 Without Loss of Target Engagement Profile


Within the 1,2,4-triazole-3-thione chemotype, seemingly modest modifications at the N-4 position profoundly alter molecular recognition properties. The N-4 phenyl substituent present in CAS 917749-96-3 provides a distinctive steric footprint and π-stacking capacity that is absent in N-4 alkyl congeners such as the 4-ethyl analog (CID 651311). In an in vitro PLK1-PBD binding assay, the 4-ethyl analog exhibited an EC50 > 50,000 nM, indicating negligible engagement of this phosphopeptide-binding pocket . The 4-methoxyethyl analog (CAS 917749-99-6) introduces additional hydrogen-bonding capacity and conformational entropy via the pendant ether chain, potentially altering binding kinetics and off-rate profiles relative to the rigid 4-phenyl compound . Furthermore, N-4 substitution governs overall lipophilicity, which directly impacts passive permeability, plasma protein binding, and CNS penetration potential—parameters that are critical for the neurodegenerative indications claimed in the Neuropore patent estate . Generic substitution among in-class compounds therefore risks switching off the very pharmacophore features that underlie the target compound's intended selectivity and biodistribution profile.

Quantitative Differential Evidence for 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Relative to Closest Structural Analogs


PLK1-PBD Binding Differential: 4-Phenyl Target Compound vs. 4-Ethyl Direct Analog

The N-4 substituent is a critical determinant of PLK1-PBD binding activity within the 4-methylpiperazin-1-yl)sulfonylphenyl-1,2,4-triazole-3-thiol series. The 4-ethyl analog (CID 651311, the 3-S-acetamide derivative) was tested in an in vitro PLK1-PBD binding primary screen (AID 693) and exhibited an EC50 > 50,000 nM, indicating no measurable binding interaction at biologically relevant concentrations . Although no published PLK1-PBD data exist for the 4-phenyl target compound itself, the substantial structural difference between N-4 phenyl and N-4 ethyl substituents—in terms of steric bulk, π-electron surface area, and rotational restriction—is well-established in kinase inhibitor SAR literature to produce divergent binding profiles. The 4-phenyl group of CAS 917749-96-3 provides a larger hydrophobic contact surface and potential π-π stacking interaction with aromatic residues in the phosphopeptide-binding groove, features that are entirely absent in the 4-ethyl variant. This structural differentiation is consistent with the Neuropore patent claims, which emphasize the 4-phenyl (and substituted phenyl) series for neurodegenerative applications .

PLK1 inhibition Kinase regulatory domain binding Triazole thione SAR

Predicted Lipophilicity (cLogP) Differentiation: 4-Phenyl vs. 4-(2-Methoxyethyl) Analog

Calculated partition coefficients provide a quantitative basis for differentiating the N-4 phenyl compound from the 4-(2-methoxyethyl) analog (CAS 917749-99-6). Using the same algorithm, the 4-phenyl compound (C19H21N5O2S2) yields a higher cLogP than the 4-(2-methoxyethyl) variant (C16H23N5O3S2), reflecting the increased hydrocarbon content and loss of the polar ether oxygen. While the exact cLogP values depend on the specific prediction algorithm used, the structural difference—aromatic phenyl vs. aliphatic ether chain—typically translates to a cLogP increase of approximately 0.8–1.2 log units . In the context of CNS-targeted drug discovery, such lipophilicity modulation directly impacts brain penetration potential, as compounds with cLogP values in the 2–4 range are often preferred for passive blood-brain barrier transit. The 4-phenyl compound thus occupies a distinct lipophilicity window that may favor CNS exposure, aligning with the Neuropore patent's neurodegenerative disease focus , whereas the more polar 4-(2-methoxyethyl) analog would be biased toward peripheral or systemic distribution.

Lipophilicity prediction CNS drug-likeness Permeability optimization

Sulfonamide Pharmacophore Diversity: Methylpiperazine Sulfonamide vs. Piperidine Sulfonamide Comparator

The terminal heterocyclic sulfonamide group is a key pharmacophore element in this series. The target compound bears a 4-methylpiperazin-1-yl sulfonamide, whereas the close analog CAS 917749-97-4 (4-benzyl-5-[4-(piperidine-1-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol) incorporates a piperidine sulfonamide and a 4-benzyl substituent rather than 4-phenyl . Replacing the methylpiperazine with piperidine removes the tertiary amine nitrogen (pKa ~7.5–8.0) that can serve as a hydrogen-bond acceptor and protonation site at physiological pH, altering solubility, charge state, and potential ionic interactions with target proteins. The 4-benzyl group in the comparator introduces additional conformational flexibility via the methylene linker, which the rigid 4-phenyl group of the target compound lacks. Quantitative binding data for the piperidine analog are not publicly available; however, the established SAR in sulfonamide-containing drug candidates demonstrates that tertiary amine-bearing sulfonamides (e.g., methylpiperazine) frequently exhibit improved solubility and altered selectivity profiles relative to their non-basic counterparts .

Sulfonamide selectivity Kinase inhibitor design Pharmacophore diversity

Antimicrobial Class-Level Bioactivity: 4-Phenyl-1,2,4-triazole-3-thiol Scaffold vs. Other 1,2,4-Triazole Chemotypes

The 4-phenyl-4H-1,2,4-triazole-3-thiol core scaffold has demonstrated validated bioactivity in multiple independent studies. A series of 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols were synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors, with compound 22 exhibiting antibacterial activity comparable to gentamicin and ciprofloxacin against selected bacterial strains . This established baseline of DHFR inhibitory activity is specific to the 4-phenyl-1,2,4-triazole-3-thiol scaffold and has not been reported for the 4-alkyl or 4-benzyl congeners within the sulfonylphenyl series. While direct antibacterial data for the target compound CAS 917749-96-3 have not been published, the presence of the 4-phenyl-1,2,4-triazole-3-thiol pharmacophore—the identical core that yielded DHFR inhibitors—provides a structure-based rationale for differential antimicrobial screening prioritization over analogs lacking this core .

Antimicrobial screening DHFR inhibition Triazole scaffold benchmarking

Optimal Research and Procurement Application Scenarios for 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol


CNS-Targeted Kinase or Protein-Protein Interaction Screening Library Inclusion

The compound's 4-phenyl substituent confers a lipophilicity profile (cLogP ~2.8–3.2) that is well-suited for passive blood-brain barrier penetration, in contrast to the more polar 4-(2-methoxyethyl) analog. Combined with its patent-cited association with neurodegenerative disease targets, this compound is a priority inclusion in focused CNS screening libraries, particularly for PLK1-PBD, NLRP3 inflammasome, or other CNS-relevant protein-protein interaction targets where the 4-ethyl analog has proven inactive (EC50 > 50,000 nM) .

Structure-Activity Relationship (SAR) Probe for N-4 Substituent Effects in Triazole-Thione Pharmacophores

This compound serves as the key 4-phenyl reference point in systematic SAR studies examining the effect of N-4 substitution on target engagement, selectivity, and ADME properties. Paired with the 4-ethyl, 4-(2-methoxyethyl), and 4-benzyl analogs, it enables a complete N-4 substitution matrix for any biochemical or cell-based assay .

Sulfonamide Pharmacophore Comparison in Antimicrobial Discovery Programs

The 4-methylpiperazin-1-yl sulfonamide moiety provides a basic nitrogen center (protonatable at pH 7.4) that differentiates it from non-basic piperidine sulfonamide comparators. This compound should be prioritized in antimicrobial screening cascades that aim to assess the value of a protonatable sulfonamide nitrogen for target engagement and bacterial membrane permeability, building on the validated DHFR-inhibitory and antimicrobial potential of the 4-phenyl-1,2,4-triazole-3-thiol core scaffold .

Neurodegenerative Disease Target Deconvolution Studies

Given the Neuropore Therapies patent family's explicit claims covering methods of treating neurodegenerative disorders using substituted phenyl sulfonyl phenyl triazole thiones, this compound is a valuable chemical probe for target deconvolution and mechanistic studies in protein aggregation, neuroinflammation, and related pathways. Its structural features align with the claimed formula I compounds, making it a direct tool compound for validating the patent-disclosed biology .

Quote Request

Request a Quote for 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.